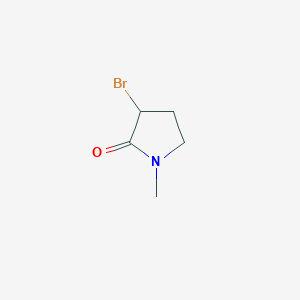

3-Bromo-1-methylpyrrolidin-2-one

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFDSZJZQBYUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457899 | |

| Record name | 3-Bromo-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33693-57-1 | |

| Record name | 3-Bromo-1-methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33693-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Chemical Synthesis

3-Bromo-1-methylpyrrolidin-2-one is a five-membered lactam, a cyclic amide, which features a bromine atom at the 3-position and a methyl group on the nitrogen atom. This specific arrangement of functional groups makes it a versatile reagent in organic synthesis. The presence of the bromine atom, a good leaving group, allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functionalities at this position. The lactam ring itself can be subject to various transformations, further expanding its synthetic utility.

The introduction of a ketone group alters the compound's polarity and allows it to participate in condensation reactions. Its structure is a key component in the synthesis of more elaborate molecules, particularly in the pharmaceutical and agrochemical industries. For instance, it serves as a precursor in the synthesis of 3-hydroxy-N-methyl-2-pyrrolidone. prepchem.com

Historical Context of Pyrrolidinone Derivatives As Synthetic Building Blocks

Established Reaction Pathways

Established methods for synthesizing this compound primarily involve multi-step processes originating from readily available precursors, ring-closure reactions to form the core lactam structure, and direct halogenation of the lactam ring.

Multi-Step Synthesis from Gamma-Butyrolactone (B3396035) Precursors

A common and well-documented route to this compound begins with gamma-butyrolactone (GBL). prepchem.comgoogle.com This process involves a series of chemical transformations to introduce the necessary functional groups.

One such pathway involves the conversion of gamma-butyrolactone to methyl 2,4-dibromobutyrate. prepchem.com This intermediate is then reacted with methylamine (B109427) to form N-methyl-2,4-dibromobutyramide. Subsequent intramolecular cyclization, or ring closure, of this amide yields the desired this compound. prepchem.com This multi-step approach allows for the systematic construction of the target molecule.

Step 1: Opening of the gamma-butyrolactone ring and subsequent bromination to yield a dibrominated ester intermediate.

Step 2: Amidation of the ester with methylamine to form the corresponding N-methyl amide.

Step 3: Intramolecular cyclization to form the five-membered lactam ring, resulting in this compound.

This method is advantageous as it starts from a commercially available and relatively inexpensive starting material.

Ring-Closure Approaches in Lactam Formation

The formation of the pyrrolidin-2-one ring system is a critical step in the synthesis of this compound. Ring-closure or cyclization reactions are fundamental to creating this lactam structure. prepchem.comuky.edu

In the context of the synthesis starting from gamma-butyrolactone, the ring closure occurs via an intramolecular nucleophilic substitution. After the formation of N-methyl-2,4-dibromobutyramide, the nitrogen atom acts as a nucleophile, attacking the carbon atom bearing a bromine atom, leading to the formation of the five-membered ring and the expulsion of a bromide ion. prepchem.com This cyclization is a key step that establishes the core structure of the target molecule.

Alternative ring-closure strategies can also be employed in the synthesis of pyrrolidinone derivatives, often involving different starting materials and reaction conditions. These methods highlight the versatility of cyclization reactions in heterocyclic chemistry.

Alpha-Halogenation Techniques for Lactam Systems

Direct halogenation at the alpha-position (the carbon atom adjacent to the carbonyl group) of a lactam is another important synthetic strategy. wikipedia.orglibretexts.orgyoutube.com For the synthesis of this compound, this would involve the bromination of 1-methylpyrrolidin-2-one (NMP). wikipedia.org

Alpha-halogenation of ketones and related compounds can proceed under either acidic or basic conditions. wikipedia.orglibretexts.org In an acidic medium, the reaction typically proceeds through an enol intermediate. wikipedia.orglibretexts.org The enol form of the lactam attacks a bromine molecule to introduce the bromine atom at the alpha-position. This method is often preferred for achieving mono-halogenation. wikipedia.orgyoutube.com

Under basic conditions, the reaction proceeds via an enolate intermediate. wikipedia.orglibretexts.org The enolate, being a potent nucleophile, reacts with the halogenating agent. However, base-promoted halogenation can sometimes lead to multiple halogenations, which might not be desirable if the mono-bromo product is the target. wikipedia.orgyoutube.com

The choice of brominating agent is also crucial. Common reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The selection of the reagent and reaction conditions allows for control over the regioselectivity and the extent of halogenation.

Advanced Synthetic Approaches

In addition to the established methods, more advanced synthetic strategies are being explored to improve the efficiency, stereoselectivity, and environmental friendliness of the synthesis of this compound and its analogs.

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods to synthesize chiral derivatives of this compound is an area of growing interest. nih.govresearchgate.netdoi.org Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit different biological activities. Therefore, the ability to selectively synthesize one enantiomer is of great importance in medicinal chemistry and drug development.

Stereoselective approaches may involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of molecules. For instance, a chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and then subsequently removed. Asymmetric catalysis, employing chiral metal complexes or organocatalysts, can also be used to induce enantioselectivity in the formation of the chiral center at the 3-position of the pyrrolidinone ring. nih.gov

While specific stereoselective syntheses of this compound are not extensively detailed in the provided context, the principles of stereoselective synthesis are well-established and applicable to this target molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable. researchgate.netvjs.ac.vnvjs.ac.vn This involves using less hazardous solvents, reducing waste, improving energy efficiency, and utilizing renewable feedstocks.

In the context of synthesizing this compound, green chemistry approaches could include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or supercritical fluids. researchgate.netvjs.ac.vnvjs.ac.vn

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Chemical Reactivity and Transformation of 3 Bromo 1 Methylpyrrolidin 2 One

Nucleophilic Substitution Reactions

The bromine atom at the C3 position of 3-Bromo-1-methylpyrrolidin-2-one is a good leaving group, making this position susceptible to attack by a wide variety of nucleophiles. These reactions typically proceed via an S_N2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral.

Common nucleophilic substitution reactions for this compound include hydrolysis, aminolysis, and displacement with other anions. For instance, reaction with an alkali metal carbonate, such as in an aqueous medium, leads to the substitution of the bromine atom to form 3-hydroxy-N-methyl-2-pyrrolidone. organic-chemistry.orgbham.ac.uk This hydrolysis reaction provides a direct route to the corresponding α-hydroxy lactam.

Similarly, reaction with sodium azide (B81097) (NaN₃) is expected to readily displace the bromide to furnish 3-azido-1-methylpyrrolidin-2-one. This reaction is a common and efficient method for introducing an azide functionality, which can then serve as a precursor for other nitrogen-containing groups. The reaction of amines with the bromo-lactam can lead to the corresponding 3-amino-1-methylpyrrolidin-2-one (B570481) derivatives. However, the primary amine product can potentially act as a nucleophile itself, leading to further reactions if not controlled. youtube.comnih.gov

| Nucleophile | Reagent Example | Product | Reaction Type |

|---|---|---|---|

| Hydroxide | Alkali Metal Carbonate (e.g., K₂CO₃) in H₂O | 3-Hydroxy-1-methylpyrrolidin-2-one | Hydrolysis |

| Azide | Sodium Azide (NaN₃) | 3-Azido-1-methylpyrrolidin-2-one | Azidation |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | 3-Amino-1-methylpyrrolidin-2-one derivatives | Amination |

Condensation Reactions Involving the Ketone Moiety

While the α-proton at the C3 position is acidic, its removal to form an enolate for typical condensation reactions like the Aldol or Claisen is complicated by the presence of the adjacent bromine atom, which would likely be eliminated. A more characteristic condensation reaction for α-halo carbonyl compounds is the Reformatsky reaction. byjus.comwikipedia.org

This reaction involves the treatment of the α-bromo lactam with metallic zinc to form an organozinc intermediate, often called a Reformatsky enolate. wikipedia.org This organozinc reagent is less basic than a typical lithium or sodium enolate, which prevents self-condensation of the lactam. The Reformatsky reagent can then add to the carbonyl group of an aldehyde or ketone in a nucleophilic addition, which upon acidic workup, yields a β-hydroxy carbonyl compound. In the case of this compound, this provides a method to form a new carbon-carbon bond at the C3 position, linking the pyrrolidinone ring to another molecule via a hydroxylated two-carbon chain.

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Formation of Organozinc Reagent | Zinc dust (Zn) |

| 2 | Addition to Carbonyl | Aldehyde (R'CHO) or Ketone (R'COR") |

| 3 | Workup | Aqueous Acid (e.g., dil. HCl) |

Elimination Pathways and Aromatization Tendencies to Pyrroles

Treatment of this compound with a non-nucleophilic base can promote an elimination reaction. The base abstracts the proton at the C4 position, leading to the elimination of hydrogen bromide (HBr) and the formation of a double bond between C3 and C4. This results in the formation of 1-methyl-3-pyrrolin-2-one, an α,β-unsaturated lactam. tubitak.gov.tr This reaction is a common pathway for α-halo carbonyl compounds and provides access to a new class of unsaturated heterocyclic building blocks. tubitak.gov.trnih.gov

The subsequent aromatization of the resulting 1-methyl-3-pyrrolin-2-one to a substituted pyrrole (B145914) is not a spontaneous process and is generally not considered a simple "tendency." The pyrrolinone ring is relatively stable. Conversion to a pyrrole would require more complex synthetic transformations, such as reduction of the carbonyl group followed by dehydration and oxidation, or other multi-step sequences. Therefore, the primary and most predictable outcome of elimination is the formation of the non-aromatic 3-pyrrolin-2-one ring system. tubitak.gov.trresearchgate.net

Derivatization to Advanced Heterocyclic Scaffolds

The reactivity of this compound allows for its use as a starting point for the synthesis of more complex and functionally diverse heterocyclic structures.

As noted in Section 3.1, the bromide is readily displaced by an azide nucleophile. The reaction with sodium azide in a suitable polar aprotic solvent provides a clean and efficient route to 3-azido-1-methylpyrrolidin-2-one. organic-chemistry.org The azide group is a versatile functional handle.

The α-azido lactam can be subsequently reduced to the corresponding α-amino lactam, 3-amino-1-methylpyrrolidin-2-one. This reduction can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with reducing agents like triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction). nih.gov This two-step sequence represents a robust method for the synthesis of α-amino lactams, which are important structural motifs in medicinal chemistry.

Functional group interconversion (FGI) allows for the strategic modification of the molecule to introduce new functionalities. Beyond the substitutions already discussed, palladium-catalyzed cross-coupling reactions are powerful tools for derivatization. Although specific examples with this compound are not extensively documented, its structure is amenable to standard coupling protocols used for other sp²- and sp³-hybridized bromides.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can form a new carbon-carbon bond at the C3 position, yielding 3-aryl- or 3-vinyl-1-methylpyrrolidin-2-one derivatives. nih.gov

Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base can also introduce a new vinyl substituent at the C3 position. nih.govwikipedia.org

These reactions significantly expand the range of accessible structures from this bromo-lactam intermediate, allowing for the introduction of complex carbon-based substituents.

| Compound Name |

|---|

| This compound |

| 3-Hydroxy-N-methyl-2-pyrrolidone |

| 3-Azido-1-methylpyrrolidin-2-one |

| 3-Amino-1-methylpyrrolidin-2-one |

| 1-Methyl-3-pyrrolin-2-one |

| 3-Aryl-1-methylpyrrolidin-2-one |

| 3-Vinyl-1-methylpyrrolidin-2-one |

Applications of 3 Bromo 1 Methylpyrrolidin 2 One As a Key Synthetic Intermediate

Role in Medicinal Chemistry and Drug Discovery

In drug discovery and development, 3-Bromo-1-methylpyrrolidin-2-one and its derivatives are employed as building blocks for constructing targeted therapeutic agents. The pyrrolidinone ring system is a key component in compounds designed to interact with specific biological targets like protein kinases and G-protein coupled receptors (GPCRs).

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. ed.ac.uk Small molecule kinase inhibitors have become a major class of therapeutic drugs. ed.ac.uk The pyrrolidinone scaffold, derivable from intermediates like this compound, is featured in the design of several potent and selective kinase inhibitors.

Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling, has emerged as a significant target for cancer immunotherapy. nih.govnih.gov Inhibiting HPK1 can enhance T-cell activation, promoting an anti-tumor immune response. nih.gov Research has led to the development of novel HPK1 inhibitors, with several classes of compounds showing promising preclinical results.

Recent studies describe the design of potent HPK1 inhibitors based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold. nih.gov One such compound demonstrated strong HPK1 inhibition with an IC₅₀ of 10.1 nM and effectively suppressed the phosphorylation of a downstream protein. nih.gov Another successful approach involved the development of spiro analogues, leading to a compound with an HPK1 inhibition IC₅₀ of 2.67 nM and significant anti-tumor efficacy in a murine colon cancer model, especially when combined with an anti-PD-1 antibody. nih.gov While these reports focus on the final complex molecules, the synthesis of such heterocyclic systems often involves intermediates containing the pyrrolidine (B122466) or pyrrolidinone ring, for which this compound is a potential precursor.

Table 1: Research Findings on HPK1 Inhibitors

| Compound Class | Target | Key Findings | Citation |

|---|---|---|---|

| 7H-Pyrrolo[2,3-d]pyrimidines | HPK1 | Potent inhibition (IC₅₀ = 10.1 nM) and promotion of IL-2 secretion in Jurkat T cells. | nih.gov |

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase involved in innate immunity signaling pathways downstream of Toll-like receptors (TLRs) and the IL-1 receptor family. researchgate.netnih.gov Aberrant IRAK4 signaling is linked to chronic inflammatory diseases and certain cancers, making it an attractive therapeutic target. researchgate.netnih.gov

The synthesis of a key lactam intermediate for an IRAK4 drug candidate has been achieved through an efficient and diastereoselective oxidation of a γ-butyrolactam substrate. researchgate.net This highlights the importance of lactam structures, such as the pyrrolidinone ring in this compound, in building IRAK4 inhibitors. Structure-based drug design has led to the optimization of various scaffolds, including pyrrolopyrimidines and imidazo[1,2-b]pyridazines, to create potent IRAK4 inhibitors. nih.govresearchgate.net For instance, a pyrrolopyrimidine compound was identified as a promising tool to explore IRAK4 inhibition in treating specific types of diffuse large B-cell lymphoma (DLBCL). nih.gov An imidazo[1,2-b]pyridazine (B131497) derivative exhibited excellent IRAK4 potency with an IC₅₀ of 1.3 nM and showed synergistic effects when combined with the BTK inhibitor ibrutinib. researchgate.net

Table 2: Research Findings on IRAK4 Inhibitors

| Compound Class | Target | Key Findings | Citation |

|---|---|---|---|

| γ-Butyrolactam-derived intermediate | IRAK4 | Enables efficient and diastereoselective synthesis of a key intermediate for an IRAK4 drug candidate. | researchgate.net |

| Pyrrolopyrimidines | IRAK4 | Identified as a promising in vivo tool for exploring IRAK4's role in mutant MYD88 DLBCL. | nih.gov |

Oncogenic mutations of the RET (Rearranged during Transfection) receptor tyrosine kinase are drivers in several human cancers, including thyroid and lung cancers. nih.gov This has spurred the development of targeted RET kinase inhibitors. nih.govnih.gov

A prominent strategy in designing RET inhibitors involves the use of a (2-oxoindolin-3-ylidene)methylpyrrole nucleus, a structure found in multi-targeted kinase inhibitors like Sunitinib. mdpi.com The synthesis of novel derivatives based on this scaffold often involves the condensation of a substituted oxindole (B195798) with an N-substituted 2-pyrrolidone aldehyde. mdpi.com This directly demonstrates the role of the pyrrolidinone ring system, for which this compound is a functionalized starting material. One study reported that compounds derived from this strategy showed a significant increase in anti-proliferation of various cancer cells and higher inhibitory potency against both VEGFR-2 and PDGFRβ compared to sunitinib. mdpi.com Other research has identified novel type II RET inhibitors that stabilize the inactive conformation of the kinase, blocking RET-mediated signaling and proliferation in the nanomolar range. nih.gov

Table 3: Research Findings on RET Kinase Inhibitors

| Compound Class | Target | Key Findings | Citation |

|---|---|---|---|

| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives | Multi-kinase (VEGFR-2, PDGFRβ, RET) | Showed increased anti-proliferative activity and higher inhibitory potency against key kinases compared to sunitinib. | mdpi.com |

| Type II TKIs (e.g., ALW-II-41-27) | RET | Inhibited cellular activity of oncogenic RET mutants at nanomolar concentrations and were effective against the "gatekeeper" V804M resistance mutation. | nih.gov |

GPCRs are a large family of cell surface receptors that are the targets of a significant portion of modern medicines. The development of agonists that activate these receptors is a key strategy for treating a variety of conditions.

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is primarily expressed in pancreatic β-cells and is activated by long-chain fatty acids. frontiersin.org Its role in stimulating glucose-dependent insulin (B600854) secretion has made it an attractive target for the treatment of type 2 diabetes with a low risk of hypoglycemia. nih.govnih.gov

Research into small-molecule GPR40 agonists has yielded several potent compounds. nih.gov One of the early series of agonists was based on a 3-(4-{[N-alkyl]amino}phenyl)propanoic acid template, where structural modifications led to a 100-fold increase in potency. nih.gov Another series of potent GPR40 agonists incorporated a 3,5-dimethylisoxazole (B1293586) moiety, resulting in a compound with an EC₅₀ value of 15.9 nM that significantly reduced glucose excursion in diabetic mice. nih.gov While these studies detail the structure-activity relationships of the final compounds, the synthesis of such varied heterocyclic structures often relies on versatile building blocks. The pyrrolidinone ring of this compound represents a classic scaffold in medicinal chemistry that can be functionalized to access novel chemical space in the search for new GPR40 agonists.

Table 4: Research Findings on GPR40 Agonists

| Compound Class | Target | Key Findings | Citation |

|---|---|---|---|

| 3-(4-{[N-Alkyl]amino}phenyl)propanoic acid derivatives | GPR40 | Structural modifications yielded compounds with a 100-fold increase in potency at the human GPR40 receptor. | nih.gov |

Building Block for Immunomodulatory Agents

The pyrrolidinone scaffold is a recurring motif in a number of biologically active compounds. The use of this compound provides a direct route to incorporate this structure into potential new drugs targeting the immune system.

Toll-like receptors (TLRs) are key components of the innate immune system, and their dysregulation is implicated in various autoimmune diseases. TLR7 and TLR8 are particularly important targets for therapeutic intervention. Patents have disclosed the use of this compound in the synthesis of polycyclic compounds designed as TLR7/8 antagonists, which are intended for the treatment of immune disorders. google.com

Furthermore, the compound is utilized in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical protein in the signaling pathways of Toll-like receptors. A patented synthesis for imidazo[1,2-a]pyridinyl derivatives, which act as IRAK4 inhibitors, explicitly uses this compound as a reactant to build a portion of the final molecule. google.com These inhibitors represent a significant class of immunomodulatory agents.

Development of Novel Therapeutic Scaffolds

Beyond immunomodulation, this compound serves as a foundational element for a variety of other therapeutic scaffolds targeting different diseases.

This compound is instrumental in creating agonists for the G-protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. oapi.intgoogle.com In patented synthetic routes, the pyrrolidinone moiety is introduced by reacting this compound with a phenolic nucleophile, forming a key ether linkage. oapi.intgoogle.com

Additionally, it has been employed in the development of potential anticancer agents. A recent patent describes the synthesis of biarylamide derivatives as PKMyt1 inhibitors, where this compound is reacted with a pyrazole (B372694) intermediate to construct the final therapeutic candidate. google.com The versatility of α-halo lactams like this compound is also noted in their conversion to other useful intermediates, such as α-azido lactams, which are precursors to α-amino lactams. thieme-connect.de

| Therapeutic Target | Molecule Class | Role of this compound |

| TLR7/8 | Polycyclic Antagonists | Key building block for the heterocyclic core. google.com |

| IRAK4 | Imidazo[1,2-a]pyridinyl Derivatives | Reactant for introducing a substituted pyrrolidinone side chain. google.com |

| GPR40 | Indanyloxydihydrobenzofuranylacetic Acids | Electrophile for ether linkage formation with a phenolic intermediate. oapi.intgoogle.com |

| PKMyt1 | Biarylamide Derivatives | Reactant for N-alkylation of a pyrazole intermediate. google.com |

Utility in Complex Organic Synthesis

The structural features of this compound make it a valuable tool for synthetic chemists aiming to construct intricate molecular architectures.

Construction of Bridged and Spirocyclic Heterocyclic Systems

The development of complex, three-dimensional heterocyclic systems is a major focus of modern organic synthesis. This compound has been successfully used as a key reactant in the synthesis of bridged heterocyclic compounds. A patent for novel bridged heterocycles, intended for the treatment of cognitive disorders, details a synthetic method where this compound is added to a nucleophilic precursor to form the final bridged structure. google.com

Stereochemical Control in Pyrrolidinone Functionalization

The carbon atom bearing the bromine in this compound is a stereocenter. This presents both a challenge and an opportunity for stereochemical control in synthesis. Reactions involving nucleophilic substitution at this center can proceed with either inversion or retention of stereochemistry, depending on the reaction conditions and the nucleophile.

While specific studies focusing on the stereoselective functionalization of this compound are not widely available, the general principles of α-halo amide chemistry apply. The presence of the adjacent carbonyl group can influence the reaction's stereochemical course through the formation of enolate intermediates or by directing the approach of incoming reagents. The ability to control the stereochemistry at this position is critical when synthesizing chiral drug molecules, where only one enantiomer may possess the desired biological activity. The conversion of α-halo lactams into other functional groups like α-azido lactams provides a pathway to α-amino lactams, where controlling the stereochemistry is paramount for synthesizing peptide mimics and other biologically active molecules. thieme-connect.de

Industrial and Material Science Applications

Beyond its use in pharmaceuticals, this compound has found applications in other industrial sectors. Notably, it has been listed as a component in a patent for a hair treatment agent used in cosmetic perming methods, demonstrating its utility in the cosmetics industry. google.com Its potential use in material science, while not extensively documented, could be inferred from the general applications of heterocyclic compounds, but specific examples remain scarce.

Application as a Surfactant in Emulsion Polymerization of Fluoropolymers

Extensive research of publicly available scientific literature and patent databases did not yield specific information or detailed research findings on the application of this compound as a primary surfactant in the emulsion polymerization of fluoropolymers. While the field of fluoropolymer synthesis is actively exploring non-fluorinated surfactants, and pyrrolidone derivatives have been investigated for their surfactant properties in other contexts, no direct studies or data sets detailing the use and performance of this compound for this specific application were found.

Therefore, a data table and detailed research findings for this particular application cannot be provided at this time.

Spectroscopic and Chromatographic Characterization Methodologies for 3 Bromo 1 Methylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. ethernet.edu.etslideshare.net By analyzing the chemical shifts, spin-spin coupling, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 3-Bromo-1-methylpyrrolidin-2-one can be determined. slideshare.net

In the ¹H NMR spectrum, the protons in the molecule will exhibit distinct signals based on their chemical environment. The methyl group attached to the nitrogen will typically appear as a singlet. The protons on the pyrrolidinone ring will show more complex splitting patterns due to coupling with adjacent protons. The proton at the C3 position, being attached to the same carbon as the bromine atom, will have a characteristic chemical shift.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will produce a distinct signal. The carbonyl carbon (C=O) will have a characteristic downfield chemical shift. The carbon atom bonded to the bromine (C-Br) will also have a specific chemical shift, as will the other carbons in the pyrrolidinone ring and the methyl group.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| N-CH₃ | ~2.8-3.0 (singlet) | ~25-30 |

| C3-H | ~4.2-4.5 (multiplet) | ~45-50 |

| C4-H₂ | ~2.0-2.5 (multiplet) | ~30-35 |

| C5-H₂ | ~3.2-3.5 (multiplet) | ~40-45 |

| C2=O | - | ~170-175 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. youtube.com It is instrumental in determining the molecular weight of this compound and provides insights into its structure through the analysis of its fragmentation patterns. nih.govyoutube.com The molecular formula of this compound is C₅H₈BrNO. cenmed.com

Upon ionization in the mass spectrometer, the molecule will form a molecular ion [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 natural abundance, the mass spectrum will exhibit a characteristic M+2 peak of nearly equal intensity to the molecular ion peak. youtube.com

The fragmentation of this compound will lead to the formation of various daughter ions. Common fragmentation pathways may include the loss of the bromine atom, the carbonyl group, or parts of the pyrrolidinone ring. miamioh.edu Analyzing these fragment ions helps to piece together the structure of the original molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ (with ⁷⁹Br) | 177 | Molecular ion |

| [M+2]⁺ (with ⁸¹Br) | 179 | Isotopic peak due to ⁸¹Br |

| [M-Br]⁺ | 98 | Loss of bromine atom |

| [M-CO]⁺ | 149/151 | Loss of carbonyl group |

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of chemical compounds. fda.gov For this compound, a reversed-phase HPLC method would typically be employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. fda.gov

A detector, such as a UV detector, monitors the eluent, and the purity of the sample is determined by the area percentage of the main peak corresponding to this compound relative to any impurity peaks.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds. chromatographyonline.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net

For the chiral separation of this compound, a chiral stationary phase (CSP) is used. chromatographyonline.com The differential interaction of the enantiomers with the CSP leads to their separation, allowing for the determination of the enantiomeric purity or the isolation of individual enantiomers. The use of co-solvents such as methanol (B129727) or ethanol (B145695) can be optimized to achieve the best separation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. youtube.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a fingerprint of the functional groups present. docbrown.info

For this compound, the IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the lactam, the C-N bond, and the C-Br bond. The absence of certain peaks, such as those for O-H or N-H stretches (in the case of a secondary amide), can also provide valuable structural information. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Amide) | ~1680 - 1700 |

| C-N Stretch | ~1250 - 1350 |

| C-H Stretch (Alkyl) | ~2850 - 2960 |

| C-Br Stretch | ~500 - 600 |

Computational Chemistry and Theoretical Studies on 3 Bromo 1 Methylpyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules like 3-Bromo-1-methylpyrrolidin-2-one. DFT methods, such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are used to optimize the molecular geometry and calculate various electronic properties. researchgate.net

For this compound, these calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net The MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The bromine atom, being highly electronegative, and the carbonyl oxygen would be expected to be electron-rich regions, while the carbon atom attached to the bromine would be an electrophilic center.

Table 1: Calculated Electronic Properties of a Related Brominated Heterocyclic Compound (1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one)

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.5 eV |

| Energy Gap (HOMO-LUMO) | 3.3 eV |

| Dipole Moment | 6.5 Debye |

| Data derived from a study on a similar brominated heterocyclic compound and is illustrative of the types of data obtained from DFT calculations. researchgate.net |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating activation energies for different possible pathways. For this compound, this could be applied to understand its behavior in nucleophilic substitution reactions, where the bromide ion is a good leaving group.

For instance, a comparative DFT modeling study on the Suzuki-Miyaura reactions of a brominated pyridazinone derivative successfully rationalized the observed product distributions, including unexpected hydrodebromination side reactions. mdpi.com Similar studies on this compound could model its reaction with various nucleophiles, determining whether the reaction proceeds via an S\N1 or S\N2 mechanism and predicting the stereochemical outcome.

These computational studies can also investigate the role of the solvent in the reaction mechanism, often using implicit or explicit solvent models. nih.gov By calculating the free energy profiles of different pathways, researchers can predict the most likely reaction products under various conditions.

Conformational Analysis and Stereochemical Predictions

The five-membered ring of the pyrrolidinone core is not planar and can adopt various conformations. Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify stable conformers and the energy barriers between them. This is crucial as the conformation of the molecule can significantly influence its reactivity and biological activity.

Computational methods can predict the relative energies of different conformers, such as envelope and twist forms of the pyrrolidinone ring. The position of the bulky bromine atom (axial vs. equatorial-like) would be a key determinant of conformational stability. Studies on substituted cyclic systems often reveal a preference for conformers that minimize steric strain. youtube.com

Furthermore, as this compound is a chiral molecule, computational methods can be used to predict the properties of its enantiomers and diastereomers if a second chiral center were introduced. This is particularly relevant in drug design, where different stereoisomers can have vastly different pharmacological effects. Large-scale studies have shown that ligands often bind to proteins in conformations that are not their global minimum energy state, and computational analysis can help predict these bioactive conformations. nih.gov

Table 2: Illustrative Conformational Energy Data for a Substituted Cyclohexane

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Phenyl (Equatorial) | 0.0 |

| 2 | Phenyl (Axial) | +2.5 |

| This table illustrates the energy difference between axial and equatorial conformations in a substituted ring system, a principle applicable to this compound. youtube.com |

Isotopic Pattern Simulations and Their Analytical Implications

Mass spectrometry is a key analytical technique for identifying and characterizing chemical compounds. Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. csbsju.edulibretexts.org This gives brominated compounds a characteristic isotopic pattern in their mass spectra, which is a powerful tool for their identification.

The molecular ion region of the mass spectrum of a compound containing one bromine atom will exhibit two peaks of roughly equal intensity, separated by two mass-to-charge units (m/z). csbsju.eduyoutube.comyoutube.com This is referred to as the M and M+2 pattern. For this compound (C₅H₈BrNO), the molecular ion would appear as two peaks at approximately m/z 177 (for the ⁷⁹Br isotopologue) and m/z 179 (for the ⁸¹Br isotopologue).

Computational software can simulate these isotopic patterns with high accuracy. chromatographyonline.com These simulations are based on the natural abundances of the isotopes of all atoms in the molecule and are invaluable for confirming the elemental composition of an unknown compound. The use of high-resolution mass spectrometry (HRMS) combined with isotopic pattern analysis can help to distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov The characteristic bromine isotope pattern can be used in techniques like HPLC-ICP-MS and HPLC-ESI-MS to track brominated compounds and their metabolites in complex biological matrices. nih.gov

Table 3: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Ion Formula | m/z (approx.) | Relative Abundance (%) |

| C₅H₈⁷⁹BrNO | 177.98 | 100 |

| C₅H₈⁸¹BrNO | 179.98 | 97.5 |

| Predicted values based on the natural isotopic abundances of bromine. The presence of ¹³C would also contribute to an M+1 peak. |

Degradation Pathways and Environmental Fate of 3 Bromo 1 Methylpyrrolidin 2 One

Hydrolytic Stability Under Varying pH Conditions

No information regarding the hydrolytic stability of 3-Bromo-1-methylpyrrolidin-2-one under different pH conditions is available in the current scientific literature. Studies that assess how quickly the compound breaks down in water at acidic, neutral, and alkaline pH levels have not been published.

Kinetic Studies of Degradation Processes, Including Arrhenius Parameters

There are no available kinetic studies on the degradation of this compound. As a result, crucial data such as the rate of degradation under various environmental conditions and the Arrhenius parameters, which describe the temperature dependence of the reaction rates, are unknown.

Biotransformation and Environmental Metabolites

Information on the biotransformation of this compound by microorganisms in the environment is not documented. There are no studies identifying the metabolic pathways or the resulting environmental metabolites of this compound.

Future Research Directions and Emerging Applications of 3 Bromo 1 Methylpyrrolidin 2 One

Development of Novel, More Efficient Synthetic Routes

The advancement of synthetic organic chemistry continually provides new tools to construct complex molecules with greater efficiency and precision. For 3-Bromo-1-methylpyrrolidin-2-one and its analogs, future research will likely focus on moving beyond traditional bromination and cyclization strategies towards more sophisticated and atom-economical methods.

One promising avenue is the application of photoredox catalysis . This strategy enables the formal [3+2] synthesis of γ-lactams from α-bromo imides and abundant olefins. nih.gov The process can proceed through the formation of an electron donor-acceptor (EDA) complex or via a photocatalyst, which generates an electrophilic carbon-centered radical from the C-Br bond for subsequent cyclization. nih.gov This approach offers a streamlined route to highly substituted pyrrolidinones under mild conditions.

Another area of development involves the use of donor-acceptor (DA) cyclopropanes . The reaction of DA cyclopropanes with anilines or benzylamines, catalyzed by transition metals like nickel, presents a modern strategy for synthesizing 1,5-substituted pyrrolidin-2-ones. nih.gov Adapting this methodology could provide novel pathways to precursors of this compound, allowing for diverse substitution patterns.

Furthermore, biocatalysis is emerging as a powerful tool for the stereoselective synthesis of complex heterocycles. bohrium.comnih.govnih.govresearchgate.net Engineered enzymes, such as cytochrome P411 variants, can catalyze intramolecular C-H amination of organic azides to construct chiral pyrrolidines with high enantioselectivity. nih.govnih.gov Future research could focus on developing biocatalytic methods for the direct, asymmetric bromination of the pyrrolidinone ring or the cyclization of brominated precursors, offering a green and highly selective alternative to traditional chemical methods.

| Synthetic Strategy | Key Features | Potential Advantages |

| Photoredox Catalysis | Utilizes visible light to generate radical intermediates for [3+2] cycloadditions. | Mild reaction conditions, high functional group tolerance, novel bond disconnections. nih.gov |

| Donor-Acceptor Cyclopropanes | Transition-metal catalyzed ring-opening and annulation with amines. | Access to diverse 1,5-substituted pyrrolidinones. nih.gov |

| Biocatalysis | Employs engineered enzymes for stereoselective C-H amination or cyclization. | High enantioselectivity, environmentally friendly conditions, potential for novel transformations. nih.govnih.gov |

Exploration of Untapped Reactivity Profiles and Catalytic Transformations

The bromine atom at the 3-position of 1-methylpyrrolidin-2-one is not merely a synthetic handle for simple substitution but also a key feature for engaging in more complex, modern catalytic transformations. Future research is expected to exploit this feature to uncover novel reactivity profiles.

Transition metal-catalyzed cross-coupling reactions represent a significant area for exploration. While palladium and copper catalysis are well-established, the use of first-row transition metals like cobalt is gaining traction. Cobalt-catalyzed cross-coupling of α-bromo lactams with organozinc reagents has been shown to be a general and chemoselective method for the C-functionalization of lactam rings. scilit.comnih.gov This protocol could be applied to this compound to introduce a wide array of aryl, and other functional groups at the 3-position, creating libraries of novel compounds for biological screening.

The generation of radical intermediates from the C-Br bond under photoredox conditions opens up a vast landscape of untapped reactivity. Visible light photoredox catalysis can facilitate the generation of an electrophilic radical at the 3-position, which can then participate in various bond-forming reactions. core.ac.uknih.govprinceton.edu For instance, this radical could be trapped by unactivated olefins in an intermolecular fashion, leading to the synthesis of complex, poly-substituted pyrrolidinone structures. nih.gov Furthermore, photoredox-catalyzed intramolecular reactions, such as the nucleophilic amidation of alkenes with lactams, demonstrate the potential for novel cyclization strategies initiated by transformations at a distal part of the molecule that ultimately involve the lactam core. beilstein-journals.org

Another emerging area is the exploration of the reactivity of N-halo lactam derivatives. While the target compound is a C-bromo lactam, related studies on N-bromo-azetidinones have shown that they can undergo radical reactions catalyzed by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) to form N-sulfenylated products. acs.org Investigating analogous radical-mediated transformations at the C3-Br bond of this compound could lead to novel functionalization methods.

| Catalytic Approach | Transformation Type | Potential Products |

| Cobalt Catalysis | Cross-coupling with organozinc reagents. | 3-Aryl- and 3-Alkyl-1-methylpyrrolidin-2-ones. scilit.comnih.gov |

| Photoredox Catalysis | Radical generation and addition to olefins. | Complex poly-substituted pyrrolidinones. nih.govprinceton.edu |

| Radical-Mediated Functionalization | TEMPO-catalyzed reactions. | Novel 3-thioether or other functionalized pyrrolidinones. |

Expansion of Pharmacological Applications to New Therapeutic Areas

The pyrrolidinone scaffold is a cornerstone of many biologically active molecules. The ability to functionalize the 3-position of 1-methylpyrrolidin-2-one makes it an attractive starting point for the discovery of new therapeutic agents.

Recent research has identified novel pyrrolidinone derivatives as potent inhibitors of NF-κB-inducing kinase (NIK) , a key regulator in the immune response. acs.org This suggests that derivatives of this compound could be explored for the treatment of inflammatory and autoimmune diseases . acs.org The bromine atom serves as a convenient point for introducing the complex side chains necessary for potent and selective NIK inhibition.

The pyrrolidine (B122466) core has also been identified in potent ghrelin receptor full agonists . acs.org Ghrelin is a peptide hormone involved in stimulating growth hormone secretion, appetite, and inflammation, making its receptor a target for conditions like muscle atrophy and cachexia . acs.org The synthesis of novel pyrrolidine-based compounds derived from this compound could lead to the development of new treatments for these debilitating conditions.

Furthermore, the versatility of the pyrrolidinone ring is demonstrated by its presence in compounds targeting a wide range of diseases. Recent studies on various pyrrolidine derivatives have shown potential applications as:

Anticancer agents , through the inhibition of targets like matrix metalloproteinases (MMPs) or by exhibiting antiproliferative effects on various cancer cell lines. nih.govnih.govfrontiersin.org

Antibacterial agents , by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV. nih.govfrontiersin.org

Antidiabetic agents , through the inhibition of enzymes like dipeptidyl peptidase-IV (DPP-IV). nih.govfrontiersin.org

The strategic modification of this compound provides a direct route to novel chemical entities that can be screened for activity in these and other emerging therapeutic areas.

| Therapeutic Area | Biological Target/Mechanism | Potential of this compound Derivatives |

| Inflammatory/Autoimmune Diseases | NF-κB-inducing kinase (NIK) inhibition. | Serve as scaffolds for novel, potent NIK inhibitors. acs.org |

| Muscle Atrophy/Cachexia | Ghrelin receptor agonism. | Precursors to new ghrelin receptor agonists. acs.org |

| Oncology | Inhibition of MMPs, antiproliferative activity. | Generation of new compounds for anticancer screening. nih.govnih.govfrontiersin.org |

| Infectious Diseases | Inhibition of bacterial DNA gyrase. | Synthesis of novel antibacterial agents. nih.govfrontiersin.org |

| Metabolic Diseases | DPP-IV inhibition. | Development of new antidiabetic drug candidates. nih.govfrontiersin.org |

Sustainable Synthesis and Degradation Strategies within Green Chemistry Paradigms

The principles of green chemistry are increasingly influencing the design of chemical processes, from synthesis to degradation. Future research on this compound will undoubtedly incorporate these paradigms.

For sustainable synthesis, a key goal is to move away from fossil fuel-based starting materials. A promising approach is the synthesis of N-methylpyrrolidone (NMP) and its analogs from bio-based resources. For example, a one-pot cyclization and methylation of γ-aminobutyric acid (GABA), which can be derived from the plant protein-based amino acid glutamic acid, has been developed to produce NMP. rsc.org This process uses methanol (B129727) as a methylating agent and a simple halogen salt as a catalyst, representing a significant step towards a bio-based production route. rsc.org Future work could adapt this strategy for the synthesis of this compound by incorporating a bromination step or using a brominated bio-based precursor.

The use of green solvents is another critical aspect. N-methyl-2-pyrrolidone itself is facing increasing legislative restrictions due to its toxicity. rsc.orgnih.govnih.govehu.es Research into greener alternatives has identified compounds like dihydrolevoglucosenone and gamma-valerolactone as viable substitutes in processes like the synthesis of polyurethane dispersions. rsc.orgnih.govnih.govehu.es Applying these or other bio-based solvents to the synthesis and reactions of this compound would significantly improve the environmental footprint of its lifecycle.

The ultimate fate of chemical compounds in the environment is a major concern. The development of sustainable degradation strategies for halogenated organic compounds is an active area of research. While many synthetic halogenated compounds are recalcitrant, microorganisms have evolved enzymatic pathways to achieve dehalogenation. nih.govnih.gov These processes can occur under both aerobic and anaerobic conditions and involve enzymes such as oxygenases and hydrolases that can remove halogen atoms. nih.gov Future research could focus on:

Identifying microbial strains capable of degrading this compound.

Elucidating the enzymatic pathways responsible for the cleavage of the C-Br bond and the subsequent breakdown of the pyrrolidinone ring.

Applying genetic engineering to enhance the efficiency of these microorganisms for use in bioremediation of waste streams containing halogenated lactams. nih.gov

| Green Chemistry Aspect | Future Research Direction | Example/Potential Application |

| Sustainable Synthesis | Use of bio-based feedstocks. | Synthesis from γ-aminobutyric acid (GABA) derived from plant proteins. rsc.org |

| Green Solvents | Replacement of toxic solvents like NMP. | Utilizing dihydrolevoglucosenone or gamma-valerolactone in synthesis and reactions. rsc.orgnih.gov |

| Sustainable Degradation | Bioremediation using microorganisms. | Identifying and engineering bacteria with dehalogenase activity for waste treatment. nih.govnih.gov |

常见问题

Basic: What are the recommended storage conditions and safety protocols for handling 3-Bromo-1-methylpyrrolidin-2-one in laboratory settings?

Answer:

Store the compound in a tightly sealed container under dry, well-ventilated conditions to prevent moisture absorption or degradation. Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before handling. Personal protective equipment (PPE) should include a lab coat, safety goggles, and flame-retardant clothing. In case of spills, avoid drainage contamination and use inert absorbents for cleanup. Dispose of contaminated materials per institutional hazardous waste guidelines . Note that comprehensive toxicological data for this compound remains limited, necessitating conservative risk assessments during use .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:

A typical approach involves bromination of 1-methylpyrrolidin-2-one using brominating agents like PBr₃ or HBr in acetic acid under controlled temperatures (0–25°C). Alternatively, nucleophilic substitution on pre-functionalized pyrrolidinone derivatives (e.g., 3-hydroxy-1-methylpyrrolidin-2-one) with bromine sources can be employed. Reaction progress should be monitored via TLC or LC-MS, with purification by column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C3, methyl at N1).

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 194.0 for C₅H₈BrNO).

- HPLC: Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for synthetic intermediates).

- Elemental Analysis: Quantify C, H, N, and Br content to validate stoichiometry .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Answer:

The C3 bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl moieties. For example, palladium-catalyzed coupling with arylboronic acids in THF/H₂O at 80–100°C yields 3-aryl derivatives. Steric hindrance from the pyrrolidinone ring may require optimized ligands (e.g., XPhos) and prolonged reaction times (12–24 hr) .

Advanced: What strategies can mitigate discrepancies in reported reaction yields when using this compound as an intermediate?

Answer:

- Moisture Control: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the bromine group.

- Catalyst Screening: Test Pd₂(dba)₃, Pd(OAc)₂, or NiCl₂(PCy₃)₂ to identify optimal systems for specific coupling partners.

- Temperature Gradients: Perform reactions under microwave irradiation (e.g., 100°C, 30 min) to enhance efficiency.

- Workup Optimization: Employ extraction with dichloromethane and brine to isolate polar byproducts .

Advanced: What are the current research applications of this compound in medicinal chemistry?

Answer:

The compound serves as a versatile building block for bioactive molecules, particularly kinase inhibitors and neuroactive agents. For instance, it has been utilized in the synthesis of pyrrolidinone-based scaffolds targeting proteasome inhibition or allosteric modulation of GPCRs. Its bromine atom allows late-stage diversification via cross-coupling to tailor pharmacokinetic properties .

Methodological: How should researchers design experiments to assess the ecological impact of this compound given limited toxicity data?

Answer:

- Acute Toxicity Assays: Use Daphnia magna or zebrafish embryos to determine LC₅₀ values.

- Biodegradation Studies: Monitor compound persistence in OECD 301D shake-flask systems.

- QSAR Modeling: Predict bioaccumulation potential using software like EPI Suite™.

- Soil Mobility Tests: Conduct column leaching experiments to evaluate groundwater contamination risks .

Methodological: What are the best practices for optimizing reaction conditions when using this compound in multi-step syntheses?

Answer:

- Stepwise Monitoring: Use in-situ IR or GC-MS to track intermediate formation.

- Solvent Selection: Prefer DMF or DMSO for polar reactions; switch to toluene for high-temperature steps.

- Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching.

- Scale-Up Considerations: Ensure efficient heat dissipation in exothermic reactions (e.g., bromination) using jacketed reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。